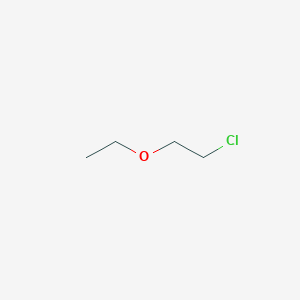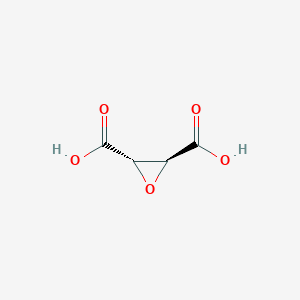
(2S,3S)-oxirane-2,3-dicarboxylic acid
Übersicht
Beschreibung
(2S,3S)-oxirane-2,3-dicarboxylic acid, commonly known as L-EDDA, is a chiral building block used in the synthesis of various compounds. It is an important intermediate in the production of drugs, agrochemicals, and other fine chemicals. L-EDDA is a white crystalline solid, soluble in water, and has a melting point of 243-245°C.
Wirkmechanismus
L-EDDA acts as a chiral building block in the synthesis of compounds with specific stereochemistry. It is involved in the formation of chiral centers in the molecules, which are important for their biological activity.
Biochemische Und Physiologische Effekte
L-EDDA does not have any direct biochemical or physiological effects as it is not used as a drug. However, the compounds synthesized using L-EDDA may have various biological activities, depending on their structure and stereochemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The use of L-EDDA as a chiral building block has several advantages. It is a readily available and inexpensive compound. It is also easy to handle and store. However, the synthesis of L-EDDA requires specialized equipment and expertise, which may limit its use in some labs.
Zukünftige Richtungen
L-EDDA has several potential future directions in scientific research. It can be used in the synthesis of new drugs and agrochemicals with specific stereochemistry and biological activity. It can also be used in the development of new catalysts for asymmetric synthesis. Further research can also be done to improve the synthesis methods of L-EDDA and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
L-EDDA has found various applications in scientific research. It is used as a chiral auxiliary in the synthesis of chiral compounds. It is also used in the synthesis of various biologically active compounds, such as antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
17087-75-1 |
|---|---|
Produktname |
(2S,3S)-oxirane-2,3-dicarboxylic acid |
Molekularformel |
C4H4O5 |
Molekulargewicht |
132.07 g/mol |
IUPAC-Name |
(2S,3S)-oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI-Schlüssel |
DCEMCPAKSGRHCN-LWMBPPNESA-N |
Isomerische SMILES |
[C@H]1([C@H](O1)C(=O)O)C(=O)O |
SMILES |
C1(C(O1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1(C(O1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

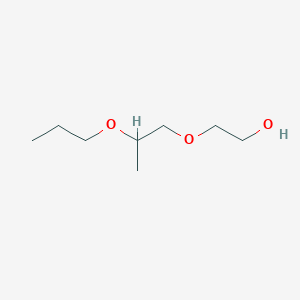
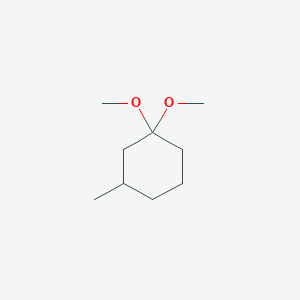

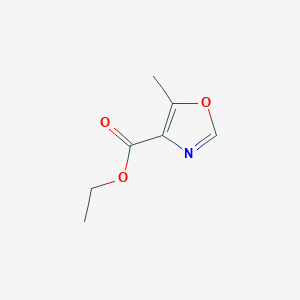
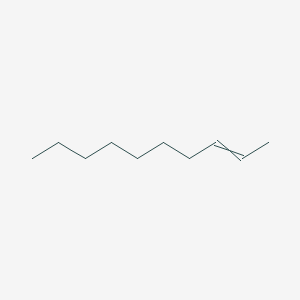
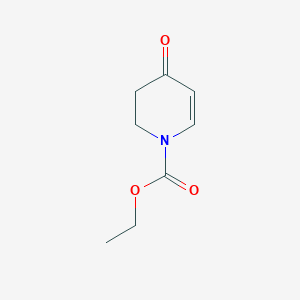
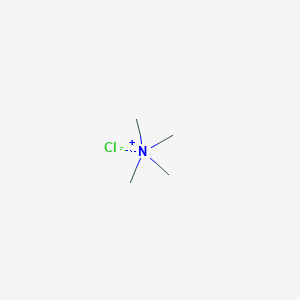

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)


![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)

